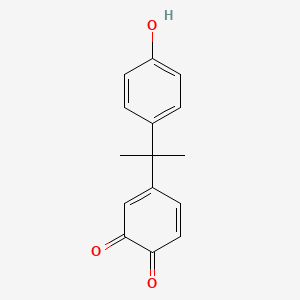

4,5-Bisphenol-o-quinone

Description

Structure

3D Structure

Properties

CAS No. |

163405-36-5 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C15H14O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16H,1-2H3 |

InChI Key |

NZZDOSANPOZUPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=O)C(=O)C=C2 |

Other CAS No. |

163405-36-5 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Transformation Pathways to 4,5 Bisphenol O Quinone

Oxidative Generation from Bisphenol A and Related Phenols

The principal precursor for 4,5-bisphenol-o-quinone is Bisphenol A. The oxidative conversion of BPA and structurally similar phenols is a key area of study due to the altered biological activity of the resulting quinone derivatives.

Enzymatic Oxidation Mechanisms

A variety of enzymes, predominantly oxidoreductases, catalyze the oxidation of BPA to its quinone form. This biotransformation is a critical step in the metabolism of BPA within biological systems.

Cytochrome P450 (CYP450) enzymes, particularly those in the liver, play a crucial role in the initial stages of BPA metabolism that lead to the formation of this compound. nih.gov The process begins with the aromatic hydroxylation of BPA, yielding a catechol intermediate, specifically 3-hydroxy-BPA. nih.govacs.org This hydroxylation is an electrophilic reaction where the oxy-ferryl cation radical species of the P450 active site facilitates C-O bond formation. nih.govacs.org

Further oxidation of this catechol intermediate, 3-hydroxy-BPA, results in the formation of the ortho-quinone, this compound (also referred to as BPA-3,4-quinone). nih.govacs.org This subsequent oxidation step is a two-electron process. nih.gov Computational studies using density functional theory on human P450 isozyme 2C9 have helped to elucidate these mechanistic pathways. nih.govacs.org It has been noted that while bacterial P450s tend to produce aliphatic hydroxylation products, plant and mammalian P450s predominantly yield the aromatic hydroxylation product, 3-hydroxy-BPA, which is the direct precursor to the o-quinone. nih.gov

The involvement of CYP450 in BPA degradation has been confirmed in various microorganisms as well, such as Pseudomonas putida and Rhodococcus equi, where CYP450 monooxygenase initiates the degradation cascade. mdpi.comnih.gov Inhibition studies using CYP450 inhibitors like ABT have shown a significant decrease in BPA degradation efficiency, underscoring the enzyme's central role. nih.gov

Peroxidases and tyrosinases are other key enzymes involved in the oxidation of BPA. tandfonline.comresearchgate.net Tyrosinase, a copper-containing enzyme, catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of these o-diphenols to o-quinones. nsf.govacs.org In the case of BPA, tyrosinase facilitates its oxidation to the monoquinone derivative. tandfonline.com This enzymatic oxidation has been observed using tyrosinase from mushrooms at a pH of 6.5 and a temperature of 25°C. tandfonline.comnih.govacs.org

Similarly, polyphenol oxidase (PPO), which is a type of tyrosinase, found in various fruits and vegetables like potatoes, mushrooms, and eggplants, demonstrates significant oxidative activity on BPA, converting it to its monoquinone derivative. nih.govacs.org The optimal conditions for this PPO-catalyzed quinone oxidation of BPA have been identified as pH 7.0 and 40°C. researchgate.net Peroxidases, such as horseradish peroxidase, also effectively oxidize BPA, particularly in the presence of hydrogen peroxide (H₂O₂). researchgate.netjst.go.jp

| Enzyme | Source | Precursor | Product | Optimal Conditions |

| Tyrosinase | Mushroom | Bisphenol A | This compound | pH 6.5, 25°C |

| Polyphenol Oxidase | Potato, Mushroom, Eggplant | Bisphenol A | This compound | pH 7.0, 40°C |

| Peroxidase | Horseradish | Bisphenol A | Quinone derivatives | Presence of H₂O₂ |

The oxidation of catecholic precursors, such as the 3-hydroxy-BPA formed from P450-mediated hydroxylation, to o-quinones is understood to proceed via a semiquinone radical intermediate. nih.gov This intermediate is formed through a one-electron oxidation of the catechol. The semiquinone is a transient species that is then further oxidized to the stable o-quinone. nih.gov

The enzymatic oxidation of BPA exhibits a degree of specificity and regioselectivity. For instance, tyrosinase and polyphenol oxidase primarily yield the monoquinone derivative of BPA. tandfonline.comnih.govacs.org This suggests that the enzymatic active site directs the oxidation to one of the phenolic rings of the BPA molecule.

In the context of cytochrome P450, the regioselectivity is evident in the preferential hydroxylation at the C3 position of the aromatic ring to form 3-hydroxy-BPA, which then leads to the corresponding 3,4-quinone. nih.govacs.org This is in contrast to other potential hydroxylation sites on the BPA molecule. The specific isozyme of P450 involved can influence this regioselectivity. For example, studies on Sphingomonas sp. strain AO1 have focused on the P450bisd monooxygenase system, which hydroxylates BPA as the initial step in its degradation. asm.org

Photochemical Oxidation Routes

In addition to enzymatic pathways, photochemical oxidation represents another method for the generation of this compound from BPA. Exposure to ultraviolet (US) radiation in the presence of certain sensitizers or oxidizing species can lead to the formation of oxidized products. For instance, in the presence of CCl₄, UV radiation favors the formation of hydroxyl and hydroperoxyl oxidizing species, which can then react with BPA. researchgate.net

Studies have shown that within the first 15 minutes of such reactions, various oxidized species are formed, including monohydroxylated BPA, dihydroxylated BPA, and dicarbonyl compounds, which are characteristic of quinone structures. researchgate.net These photochemical methods can be part of advanced oxidation processes aimed at degrading environmental pollutants like BPA. mdpi.com

Photolytic Degradation Pathways

Photocatalytic degradation of BPA in aqueous solutions, particularly using titanium dioxide (TiO2) as a photocatalyst under UV irradiation, has been shown to produce a variety of intermediate products, including quinones. scielo.org.mxresearchgate.net The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon UV illumination of the TiO2 catalyst. scielo.org.mx These radicals can attack the BPA molecule, leading to hydroxylation and subsequent oxidation.

One proposed pathway involves the insertion of a hydroxyl radical in the ortho position relative to the existing phenol (B47542) group on the BPA molecule. scielo.org.mx This is followed by further oxidation to form catechol and subsequently benzoquinone. scielo.org.mxresearchgate.net While direct hole oxidation has also been identified as a significant mechanism in the transformation of BPA into quinone products, the presence of hydroxyl radicals plays a crucial role. researchgate.net Studies have shown that scavenging free •OH radicals can alter the degradation mechanism, leading to an increased formation of bisphenol A 3,4-quinone (BPAQ), a hazardous DNA-binding agent. researchgate.net

The efficiency of photolytic degradation is influenced by several factors, including the initial concentration of BPA, the pH of the solution, and the dosage of the photocatalyst. researchgate.netresearchgate.net For instance, alkaline conditions are generally favorable for the degradation process. researchgate.net The final products of complete mineralization are typically carbon dioxide and water. scielo.org.mx

Radical Generation and Subsequent Oxidation

The formation of this compound from BPA is often mediated by radical species. A key step in this process is the generation of a phenoxy radical from the BPA molecule. This can occur through the abstraction of a hydrogen atom from the phenolic hydroxyl group by other radicals, such as hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−). acs.orgmdpi.com

Once formed, the phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. acs.org This radical can then undergo further reactions. One significant pathway involves the reaction with another radical or an oxygen molecule, leading to the formation of a catechol intermediate. researchgate.netnih.gov This catechol can then be further oxidized to the corresponding o-quinone. researchgate.net

The oxidation of BPA can also be initiated by other radical oxidants, such as Fremy's salt, which has been shown to convert BPA into its monoquinone and bisquinone derivatives. tandfonline.comnih.gov In enzymatic systems, enzymes like tyrosinase and polyphenol oxidase can catalyze the oxidation of BPA to its monoquinone derivative through a radical mechanism. tandfonline.comnih.gov The reaction involves the generation of radicals on the BPA molecule, which then undergo oxidation to form the quinone.

Chemical Oxidation Protocols

The synthesis of this compound can be achieved through various chemical oxidation methods, employing either specific reagents or electrochemical techniques.

Reagent-Based Oxidations

Several chemical reagents have been successfully employed to oxidize Bisphenol A (BPA) to its corresponding o-quinone. One effective method utilizes 2-iodylbenzoic acid (IBX) as the oxidizing agent. acs.orgresearchgate.netacs.org The stoichiometry of IBX can be controlled to selectively produce either the mono-o-quinone or the di-o-quinone of BPA, with isolated yields often exceeding 80%. researchgate.net This method also allows for the synthesis of the corresponding mono- and dicatechols, which can be quantitatively converted back to the o-quinones using silver oxide oxidation. researchgate.net

Fremy's salt, a radical oxidant, has also been shown to oxidize BPA to its monoquinone and bisquinone derivatives. tandfonline.comnih.gov In contrast, oxidation by molecular oxygen catalyzed by salcomine (B1680745) or alkali has not been found to be effective. tandfonline.comnih.gov

Enzymatic oxidation represents another reagent-based approach. Tyrosinase and polyphenol oxidase, found in various vegetables like potatoes and mushrooms, can catalyze the oxidation of BPA to its monoquinone derivative in the presence of oxygen. tandfonline.comnih.gov The highest oxidative activity has been observed with potato enzymes, yielding the monoquinone as the main product along with a small amount of the bisquinone derivative. nih.gov

Electrochemical Oxidation Pathways

Electrochemical oxidation offers a powerful and controllable method for the transformation of Bisphenol A (BPA) into its oxidized products, including quinones. This process typically involves the anodic oxidation of BPA at the surface of an electrode. Various electrode materials have been investigated for this purpose, including boron-doped diamond (BDD), platinum (Pt), and mixed metal oxide (MMO) anodes. iwaponline.com

The mechanism of electrochemical oxidation often involves the generation of highly reactive hydroxyl radicals (•OH) on the anode surface, which then attack the BPA molecule. iwaponline.comnih.govmdpi.com The process can lead to the mineralization of BPA, meaning its complete conversion to CO2 and H2O. iwaponline.com However, under certain conditions, intermediate products, including quinones, can be formed and detected. usp.brmdpi.com

The efficiency of the electrochemical oxidation of BPA is influenced by several operational parameters, such as current density, initial BPA concentration, electrolyte concentration, and pH. iwaponline.comresearchgate.net For example, higher current densities generally lead to a higher rate of •OH production and thus increased removal efficiency of BPA. iwaponline.com The choice of supporting electrolyte can also play a significant role, with NaCl often being effective. researchgate.net

In some systems, tyrosinase-modified electrodes have been used for the electrochemical detection and oxidation of BPA. usp.brmdpi.com In this approach, the enzyme catalyzes the oxidation of BPA to an o-quinone derivative, which is then electrochemically reduced at the electrode surface, providing a detectable signal. usp.brmdpi.com

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be approached through direct oxidation of the corresponding bisphenol precursor.

Direct Synthesis Approaches

The most direct route to this compound involves the oxidation of Bisphenol A (BPA). A highly effective and selective method for this transformation is the use of 2-iodylbenzoic acid (IBX). researchgate.net By carefully controlling the stoichiometry of IBX, it is possible to achieve high yields of the mono-o-quinone. researchgate.net This method has proven superior to older techniques, such as the use of Fremy's salt, which often resulted in only trace amounts of the desired di-o-quinone. researchgate.net

Another direct approach involves enzymatic oxidation. Enzymes like tyrosinase and polyphenol oxidase can directly convert BPA into its monoquinone derivative. tandfonline.comnih.gov This biocatalytic method offers a milder and potentially more environmentally friendly alternative to chemical oxidants.

Furthermore, electrochemical methods provide a direct route to this compound. Anodic oxidation of BPA on suitable electrode materials can lead to the formation of the o-quinone. usp.brmdpi.com The reaction conditions, such as the applied potential and the nature of the electrode, can be tuned to favor the formation of the quinone product.

The synthesis of bisphenols themselves, the precursors to the quinones, is typically achieved through the acid-catalyzed condensation of a phenol with a ketone or aldehyde. google.com For example, BPA is commercially synthesized by the reaction of phenol with acetone (B3395972) in the presence of an acid catalyst. google.com

Interactive Data Table: Reagent-Based Oxidation of Bisphenol A

| Oxidizing Agent | Precursor | Product | Yield | Reference |

| 2-Iodoxybenzoic acid (IBX) | Bisphenol A | This compound | >80% | researchgate.net |

| Fremy's Salt | Bisphenol A | Mono- and Bisquinone derivatives | Not specified | tandfonline.comnih.gov |

| Tyrosinase/Polyphenol Oxidase | Bisphenol A | Monoquinone derivative | Not specified | tandfonline.comnih.gov |

| Silver Oxide | Bisphenol A Catechol | This compound | Quantitative | researchgate.net |

Interactive Data Table: Electrochemical Oxidation of Bisphenol A

| Electrode Material | Key Findings | Reference |

| Boron-Doped Diamond (BDD) | Achieved 100% mineralization of BPA under optimized conditions. | iwaponline.com |

| Platinum (Pt) | Lower mineralization efficiency compared to BDD. | iwaponline.com |

| Mixed Metal Oxide (MMO) | Lower mineralization efficiency compared to BDD and Pt. | iwaponline.com |

| Tyrosinase-modified electrode | Used for the detection and oxidation of BPA to its o-quinone. | usp.brmdpi.com |

| Graphite | Effective for COD removal from BPA solutions, with NaCl as the best supporting electrolyte. | researchgate.net |

Precursor Functionalization and Ring-Closure Reactions

The primary route to synthesizing this compound does not involve a de novo ring construction but rather the direct functionalization of its precursor, Bisphenol A (BPA). The process is an oxidative dearomatization of one of the phenol rings in BPA. This transformation can be achieved through both chemical and enzymatic methods.

A prominent chemical method involves the use of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX). researchgate.netnih.gov The oxidation of BPA with IBX is highly efficient, and the stoichiometry of the reagent can be controlled to selectively yield the mono-o-quinone. researchgate.netfigshare.com This method provides isolated yields of over 80%. researchgate.net Another chemical oxidant used is Fremy's salt (Potassium nitrosodisulfonate), although it has been reported to produce the di-o-quinone in only trace amounts. researchgate.netfigshare.com Enzymatic oxidation, which mimics metabolic pathways, can also be employed. For instance, cytochrome P450 enzymes metabolize BPA into bisphenol-o-quinone, proceeding through a 5-hydroxy BPA (catechol) intermediate. psu.eduresearchgate.net Similarly, enzymes like tyrosinase can catalyze the hydroxylation of the phenol to a catechol, which is subsequently dehydrogenated to the o-quinone. mit.edu The general pathway involves the oxidation of the parent phenol to a catechol, which is then further oxidized to the o-quinone. researchgate.netresearchgate.net

| Oxidizing Agent/System | Precursor | Key Intermediates | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Iodoxybenzoic acid (IBX) | Bisphenol A | Catechol of BPA | >80% | researchgate.netfigshare.com |

| Fremy's Salt | Bisphenol A | Not specified | Trace amounts | researchgate.netacs.org |

| Cytochrome P450 Enzymes | Bisphenol A | 5-hydroxy BPA | N/A (Metabolic) | psu.edu |

| Tyrosinase | Bisphenol A | Catechol | N/A (Enzymatic) | mit.edu |

| Silver Oxide (Ag₂O) | BPA-monocatechol | - | Quantitative | researchgate.netfigshare.com |

Derivatization and Functionalization of the this compound Core

The electron-deficient and conjugated structure of the this compound ring system makes it highly reactive and susceptible to various functionalization reactions.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound core is dominated by its behavior as an electrophile. The electron-withdrawing nature of the two carbonyl groups makes the ring system highly susceptible to nucleophilic attack. This reactivity is characteristic of quinones, which are well-known Michael acceptors. scirp.org Nucleophilic addition to the quinone ring is the most prevalent reaction type. researchgate.net

Specifically, soft sulfur nucleophiles exhibit a strong preference for 1,6-conjugate addition to the bisphenol A-3,4-quinone (an isomer and common model for this compound) system. acs.org This reaction is generally considered irreversible as it leads to the formation of stable, re-aromatized catechol products. researchgate.net

Conversely, electrophilic substitution reactions on the this compound core are not favored. The carbonyl groups deactivate the ring towards attack by electrophiles, a common characteristic of α,β-unsaturated carbonyl systems.

Formation of Conjugates and Adducts

The high electrophilicity of this compound facilitates its reaction with a variety of biological nucleophiles, leading to the formation of covalent conjugates and adducts. These reactions are of significant interest in toxicology and metabolism studies.

Prominent examples include the reaction with endogenous thiols like glutathione (B108866) (GSH) and N-acetylcysteine (NAC). acs.orgnih.gov Studies have shown that these reactions are rapid and result in high yields of adducts formed through 1,6-conjugate addition. acs.orgnih.gov Kinetic analysis using stopped-flow techniques revealed that these additions are reversible, with the forward reaction for GSH being approximately three times faster than for NAC at 19.4 °C. nih.gov Under certain conditions, the reaction with GSH can even lead to the formation of a bis-glutathionyl adduct, a phenomenon not observed with NAC. acs.orgnih.gov

Furthermore, this compound is known to react with DNA, forming adducts that are implicated in genotoxicity. researchgate.net The quinone reacts with purine (B94841) bases, particularly deoxyguanosine, leading to depurination and the formation of apurinic sites in the DNA strand. acs.orgnoaa.gov

| Nucleophile | Adduct Type | Key Findings | Reference |

|---|---|---|---|

| Glutathione (GSH) | Mono- and Bis-adducts | Primarily 1,6-conjugate addition; reaction is reversible and rapid. Bis-adduct forms at lower GSH concentrations. | acs.orgacs.orgnih.gov |

| N-Acetylcysteine (NAC) | Mono-adduct | Exclusively 1,6-conjugate addition; no bis-adducts observed. Slower reaction rate than GSH. | acs.orgnih.gov |

| DNA (Deoxyguanosine) | Depurinating adducts | Forms covalent adducts with DNA, leading to apurinic sites. | researchgate.netacs.orgnoaa.gov |

Polymerization and Oligomerization Pathways

The reactivity of this compound extends to its ability to act as a monomer in polymerization reactions. The two quinone carbonyl groups on one ring and the separate phenol ring provide multiple reactive sites for building larger molecular structures.

A significant pathway involves the reaction of the o-quinone with diamines. This reaction can proceed via Schiff base formation to produce poly(amino-quinone) polymers. mit.eduacs.org These polymers, which can be formed by reacting this compound with a diamine like hexamethylenediamine (B150038) in a solvent such as toluene, have potential applications in materials science, for example as anticorrosion coatings or in energy storage. mit.eduacs.org

Oligomerization of BPA, which proceeds through quinone intermediates, has also been noted in metabolic studies. Laccase-mediated metabolism of BPA can include a polymerization step to form oligomers. psu.edu Similarly, other enzymatic processes can lead to the generation of water-insoluble oligomers through radical formation and subsequent non-enzymatic coupling reactions. mdpi.com

Advanced Chemical Reactivity and Reaction Mechanisms of 4,5 Bisphenol O Quinone

Redox Chemistry and Electron Transfer Processes

The redox chemistry of 4,5-Bisphenol-o-quinone, a reactive metabolite of Bisphenol A also known as Bisphenol A-3,4-quinone (BPAQ), is central to its chemical behavior. Like other o-quinones, it participates in a range of electron transfer processes that are fundamental to its reactivity in chemical and biological systems.

The electrochemical properties of o-quinones are characterized by their ability to undergo a two-electron, two-proton reduction to form the corresponding catechol, Bisphenol A-catechol in this case. This process is reversible and proceeds through a semiquinone radical intermediate. The redox potential of a quinone is a critical parameter that dictates its oxidizing strength and can be tuned by factors such as pH, hydrogen bonding, and the nature of substituents on the quinone ring dtu.dkrsc.org.

| Compound Type | Relative Oxidation Potential | Reasoning |

|---|---|---|

| o-Quinone-Glutathione Adduct | Lower | GSH imparts a stronger electron-donating effect compared to NAC. acs.org |

| o-Quinone-N-Acetylcysteine Adduct | Higher | NAC has a comparatively weaker electron-donating effect. acs.org |

The specific mechanism can be stepwise (electron transfer followed by proton transfer, or vice versa) or concerted (simultaneous transfer of an electron and a proton) rsc.org. The pathway is influenced by factors such as the pH of the medium, the presence of proton buffers, and the intrinsic properties of the quinone nih.govrsc.org. The half-wave potential for the reduction of quinones typically shifts to less positive (more negative) values as the pH increases, reflecting the participation of protons in the redox process. This pH dependence is a hallmark of CEPT and is critical for understanding the quinone's reactivity under different environmental conditions nih.gov.

The one-electron reduction of this compound leads to the formation of a 4,5-Bisphenol-semiquinone radical anion nih.gov. This intermediate is a key species in the redox cycling of the quinone. Semiquinone radicals are generally unstable and reactive nih.govresearchgate.net. Their stability is influenced by the surrounding environment and the structure of the molecule itself.

In some systems, semiquinone radicals can be stabilized through interactions within a protein environment or by complexation with metal ions researchgate.net. For o-quinones, intramolecular hydrogen bonding can also play a role in stabilizing the semiquinone radical intermediate researchgate.net. However, in many contexts, the semiquinone radical is a transient species that can react with molecular oxygen to produce superoxide (B77818) radicals, thus participating in redox cycling that generates reactive oxygen species (ROS) researchgate.net. The formation of these radicals is a crucial aspect of the biological activity attributed to quinone metabolites researchgate.net.

Quinones are widely recognized for their ability to act as redox mediators—small, redox-active molecules that shuttle electrons between an electrode or a chemical reagent and a substrate nih.govchemrxiv.org. The capacity of this compound to undergo reversible two-electron redox reactions makes it a potential redox mediator. In such a role, the quinone is first reduced (or oxidized) by an external agent and then reacts with a target substrate to return to its original oxidation state, effectively catalyzing an electron transfer process.

This function is utilized in various applications, from bioelectrocatalysis with enzymes like glucose oxidase to facilitating degradation of pollutants nih.govresearchgate.netnih.gov. For instance, in laccase-based biosensors, semiquinones can be formed as intermediates during the enzymatic conversion of substrates, demonstrating the role of the quinone system in mediating electron transfer mdpi.com. The redox potential of the quinone is a key parameter determining its effectiveness as a mediator for a specific chemical transformation nih.gov.

Electrophilic Reactivity and Addition Reactions

Beyond its redox activity, the electron-deficient nature of the this compound ring system makes it a potent electrophile, susceptible to attack by nucleophiles.

This compound is an excellent Michael acceptor, readily undergoing conjugate (or 1,4-) addition reactions with a variety of soft nucleophiles wikipedia.orgorganic-chemistry.orgyoutube.com. This is a dominant pathway for its reaction with biological nucleophiles, particularly those containing thiol groups, such as cysteine residues in proteins, N-acetylcysteine (NAC), and glutathione (B108866) (GSH) acs.org.

In this reaction, the nucleophile attacks one of the electrophilic carbon atoms (at the 2- or 5-position of the parent bisphenol structure) of the α,β-unsaturated carbonyl system within the quinone ring. This addition leads to the formation of a covalent adduct and the rearomatization of the ring to a catechol form acs.org. For example, the reaction of this compound with one equivalent of GSH primarily forms a mono-glutathionyl-BPA-catechol adduct. This initial adduct can be subsequently oxidized back to a quinone form, which can then react with a second molecule of GSH to form a di-substituted adduct acs.org. This reactivity via Michael addition is a primary mechanism by which this quinone metabolite covalently modifies cellular macromolecules acs.org.

Reactions with Sulfur Nucleophiles (e.g., Glutathione, N-Acetylcysteine)

The electrophilic nature of the this compound (BPAQ) core makes it highly susceptible to reactions with soft nucleophiles, particularly thiols such as Glutathione (GSH) and N-Acetylcysteine (NAC). acs.orgnih.gov These reactions are of significant interest as GSH is a primary endogenous scavenger of reactive electrophiles. hubspotusercontent-na1.net The conjugation of BPAQ with these sulfur nucleophiles proceeds rapidly, often almost instantly, leading to the formation of stable adducts in high yield. acs.orgnih.gov

Kinetic studies following the disappearance of the BPAQ chromophore at 400 nm have been used to quantify the reaction rates. The reaction with GSH is notably faster than with NAC. Stopped-flow kinetic analysis shows the bimolecular forward rate constant at 19.4 °C for GSH is approximately three times faster than for NAC (1547 M⁻¹s⁻¹ vs 496 M⁻¹s⁻¹, respectively). acs.orgnih.gov

| Parameter | N-Acetylcysteine (NAC) | Glutathione (GSH) |

|---|---|---|

| Forward Rate Constant (k_f) | 496 M⁻¹s⁻¹ | 1547 M⁻¹s⁻¹ |

| Forward Free Energy of Activation (ΔG‡_f) | 9.2 kcal/mol | 7.8 kcal/mol |

| Reverse Free Energy of Activation (ΔG‡_r) | 11.7 kcal/mol | 11.2 kcal/mol |

Regioselectivity of Adduct Formation

The reaction between BPAQ and sulfur nucleophiles like NAC and GSH exhibits a high degree of regioselectivity. Structural identification of the resulting products confirms that both nucleophiles show an exclusive preference for 1,6-conjugate addition over 1,4-addition. acs.orgnih.gov This means the nucleophilic attack occurs at the C6 position of the quinone ring, which is vinylogous to the C4 carbonyl group. This preference can be attributed to the electronic and steric factors governing the quinone system. The reaction yields both major and minor isomers, both of which are products of this 1,6-addition pathway. acs.org

Mechanistic Insights into Adduct Stability and Transformation

The conjugate addition of both NAC and GSH to BPAQ has been shown to be a reversible process. acs.orgnih.gov The forward free energies of activation are 9.2 kcal/mol for NAC and 7.8 kcal/mol for GSH, while the reverse activation energies are similar at 11.7 and 11.2 kcal/mol, respectively. acs.orgnih.gov

An interesting mechanistic difference is observed between the two nucleophiles regarding adduct transformation. While NAC forms only mono-adducts, the reaction with GSH can lead to the formation of a bis-glutathionyl adduct, particularly when the ratio of GSH to BPAQ is low (e.g., 1.3 equivalents). acs.orgnih.gov The formation of this bis-adduct suggests a difference in the oxidation potentials of the initial adducts. The proposed mechanism involves the oxidation of the newly formed GSH-catechol adduct by a second, unreacted molecule of BPAQ. This redox reaction regenerates a quinone-like structure on the initial adduct, allowing for a second nucleophilic attack by another GSH molecule, while the unreacted BPAQ is reduced to 3-hydroxy-Bisphenol A. acs.org

Schiff Base Formation

The carbonyl groups of this compound can react with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of carbonyl chemistry and proceeds via a two-step mechanism. wjpsonline.comresearchgate.net

The first step is the nucleophilic addition of the primary amine to one of the carbonyl carbons of the quinone ring. This addition forms an unstable tetrahedral intermediate known as a carbinolamine. wjpsonline.comyoutube.com The formation of the carbinolamine is typically reversible. wjpsonline.com

The second step is the dehydration of the carbinolamine to yield the final Schiff base. This elimination of a water molecule is the rate-determining step and is generally catalyzed by either acid or base. wjpsonline.com Mildly acidic conditions are often optimal, as a high acid concentration would protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step. wjpsonline.com The resulting product contains a C=N double bond (an imine) in place of the original C=O group. Given the conjugated system of the quinone, the resulting Schiff base would be expected to be relatively stable. wjpsonline.com

Diels-Alder Reactions and Cycloaddition Chemistry

The conjugated system of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In this context, o-quinones are versatile reagents that can function in several capacities, including as a dienophile, carbodiene, or heterodiene, depending on the reaction partner. ias.ac.in

In a typical Diels-Alder reaction, the o-quinone acts as the dienophile. researchgate.netscispace.com The electron-withdrawing nature of the two carbonyl groups makes the carbon-carbon double bonds of the quinone ring electron-deficient and thus highly reactive toward electron-rich conjugated dienes. masterorganicchemistry.com The reaction is a concerted [4+2] cycloaddition, where the 4 π-electrons of the diene and 2 π-electrons from one of the C=C bonds of the quinone combine to form a new six-membered ring. wikipedia.orgsigmaaldrich.com This process allows for the rapid construction of complex bicyclic or polycyclic structures. wikipedia.org For instance, the reaction of an o-quinone with a simple diene like 1,3-butadiene (B125203) would yield a bicyclo[2.2.2]octene dione (B5365651) adduct. ias.ac.in The reaction typically proceeds with good control over regio- and stereochemistry. wikipedia.org

Photochemical and Thermal Transformations

Beyond ground-state reactions, this compound can undergo transformations when subjected to energy in the form of light or heat. The earliest observed organic photochemical reaction involved the conversion of quinone to quinol in the presence of sunlight. baranlab.org

Photo-cycloadditions and Rearrangements

Upon absorption of UV light, the carbonyl groups of the quinone can be excited from the ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to form a more stable triplet state (T₁). baranlab.org This excited triplet state is a diradical and is highly reactive.

This reactivity can be harnessed in photo-cycloaddition reactions. For example, excited quinones can undergo [2+2] cycloadditions with alkenes to form four-membered ring systems. While specific studies on this compound are not prevalent, photo-induced cycloadditions of other substituted quinones are well-documented. For instance, tetra-substituted p-quinones react with diphenylketene (B1584428) upon photo-irradiation to yield 1-oxaspiro[3.5]nona-5,8-diene-2,7-diones and bicyclo[4.2.0]octa-5-ene-2,4,7-triones. rsc.org It is plausible that this compound could engage in similar photo-cycloaddition pathways with suitable reaction partners. Photochemical conditions can also induce rearrangements within the quinone structure, though the specific pathways would depend heavily on the reaction conditions and the molecular environment.

Thermal Degradation Pathways and By-product Formation

The thermal stability and degradation pathways of this compound are intrinsically linked to the degradation of its parent compound, Bisphenol A (BPA), from which it is an oxidation product. researchgate.net Studies on the thermal behavior of quinones indicate that their stability is highly dependent on molecular structure, with some ortho-quinones showing decomposition at temperatures above 100°C. ufba.br

While direct thermal degradation studies on isolated this compound are not extensively detailed in the literature, the degradation of BPA under heat-activated persulfate (PDS) systems provides insight into potential transformation pathways. In these systems, BPA degradation follows pseudo-first-order kinetics, with the rate increasing with higher temperatures and PDS dosage. nih.gov The process involves reactive species such as hydroxyl (HO˙) and sulfate (B86663) (SO₄˙⁻) radicals. nih.gov

The degradation of BPA can proceed through several pathways, which may generate a variety of by-products. These pathways include hydroxylation, demethylation, and cleavage of the C-C bond in the propane (B168953) bridge. nih.govmdpi.com The electrochemical degradation of BPA, for instance, leads to intermediates such as BPA catechol, which can be further oxidized to form the o-quinone. mdpi.com Subsequent reactions can lead to the cleavage of the isopropylidene bridge to form unstable intermediates that break down into simpler phenolic compounds. mdpi.com

The by-products formed during the comprehensive degradation of BPA are indicative of the subsequent reactivity of its oxidized derivatives.

Table 1: Identified By-products in the Degradation of Bisphenol A

| Degradation Method | Identified By-products | Source |

|---|---|---|

| Electrochemical Degradation | BPA catechol, p-hydroxybenzophenone, BPA tricatechol, Hydroquinone, Benzoquinone | mdpi.com |

| Fe²⁺-Persulfate System | Phenol (B47542), p-hydroxyacetophenone, Benzoquinone, Propanedioic acid | researchgate.net |

| Fenton Reaction | Phenol, Hydroquinone, 4-isopropylphenol | mdpi.com |

These findings suggest that once formed, this compound exists within a complex mixture of reactive intermediates and by-products. Its own degradation would likely involve ring-opening and fragmentation into smaller aliphatic acids. mdpi.com

Catalytic Roles and Transformations

Quinones are a versatile class of compounds that can act as catalysts or co-catalysts in a range of chemical transformations. Their reactivity stems from their ability to participate in redox cycles, hydride abstraction, and electrophilic reactions. nih.gov

Organic Catalysis and Co-catalysis

Ortho-quinones have been developed as effective catalysts for various organic reactions, particularly selective oxidations. nih.gov They can mediate the efficient and selective aerobic dehydrogenation of substrates like amines and tetrahydroquinolines, often proceeding through electrophilic transamination or addition-elimination mechanisms. nih.govnih.gov

A notable example is the development of a modular o-quinone catalyst system for the oxidative dehydrogenation of tetrahydroquinolines to produce quinolines, which are common structures in pharmaceuticals. nih.gov This demonstrates the potential of the o-quinone moiety to facilitate key synthetic transformations under ambient conditions.

While specific studies detailing the use of this compound as a primary organic catalyst are limited, the general reactivity of o-quinones suggests its potential applicability in similar oxidative processes. The electrophilic nature of the quinone makes it a candidate for reactions involving nucleophilic substrates.

Transition Metal-Mediated Processes

The interplay between quinones and transition metals is a critical aspect of modern catalysis. Quinones can serve as essential co-catalysts in metal-mediated reactions, particularly with palladium. In Pd-catalyzed oxidative C-H arylation, for example, 1,4-benzoquinone (B44022) is a crucial co-catalyst required to oxidize Pd(0) to the active Pd(II) state and promote the kinetically challenging reductive elimination step. nih.gov However, the quinone's coordination to the metal must be balanced to avoid inhibiting catalyst turnover. nih.gov

Transition metals are also employed to degrade BPA, the precursor to this compound. Systems using iron (Fe²⁺, Fe⁰) or nickel (Ni₂O₃) to activate persulfate can achieve significant degradation of BPA at ambient temperatures. researchgate.net Similarly, cobalt and iron bimetallic catalysts have been shown to activate peroxymonosulfate (B1194676) for the rapid degradation of bisphenol analogues. mdpi.com

Furthermore, o-quinone catalyst systems have been successfully paired with transition metal co-catalysts. For instance, the dehydrogenation of tetrahydroquinolines using an o-quinone catalyst can be rendered more efficient by using a Co(salophen) complex, which allows the reaction to proceed using ambient air as the oxidant. nih.gov This synergistic relationship highlights how quinones and transition metals can work in concert to achieve challenging chemical transformations.

Table 2: Examples of Quinone and Transition Metal Catalytic Systems

| Catalytic System | Reaction Type | Role of Quinone | Transition Metal | Source |

|---|---|---|---|---|

| o-Quinone / Co(salophen) | Dehydrogenation of Tetrahydroquinolines | Primary Catalyst | Cobalt (Co) | nih.gov |

| 1,4-Benzoquinone / Palladium | Oxidative C-H Arylation | Co-catalyst / Oxidant | Palladium (Pd) | nih.gov |

While direct applications of this compound in transition metal-mediated processes have not been specifically reported, the established roles of other quinones as ligands and redox-active co-catalysts provide a framework for its potential utility in this area of catalysis.

Theoretical and Computational Investigations of 4,5 Bisphenol O Quinone

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, energy, and various other molecular attributes with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like bisphenol quinones. mdpi.com Studies on quinone-based compounds, which are structurally related to 4,5-Bisphenol-o-quinone, utilize DFT to understand their reactivity and electronic properties. researchgate.net

DFT calculations focus on the electron density to determine the ground-state energy and electronic properties of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For quinone metabolites of bisphenols, such as Bisphenol A-3,4-quinone (BPAQ), DFT has been employed to develop a comprehensive computational framework to understand their toxic potential. researchgate.net These studies indicate that the reactivity profile of quinone metabolites from various bisphenols is often similar. researchgate.net The electrophilic nature of these quinones, which is crucial for their reactivity with biological nucleophiles like DNA, can be thoroughly analyzed using DFT. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution and are used to predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netresearchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution nih.gov |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic power of a molecule nih.govresearchgate.net |

Prediction of Redox Potentials and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the redox potentials of quinone derivatives. rroij.com The redox potential is a crucial property as it governs the molecule's behavior in electron transfer reactions, which is fundamental to the function of many organic materials used in applications like aqueous redox flow batteries. rroij.comaalto.finih.gov DFT calculations, often combined with a solvation model like the Polarizable Continuum Model (PCM), have been successfully used to predict the one- and two-electron redox potentials of various quinones in solution. mdpi.com

The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.com Systematic evaluations of different theoretical methods have been performed to create effective strategies for accelerating the prediction of redox potentials for quinone-based materials. mdpi.com For instance, studies have shown a linear correlation between the calculated HOMO energies of quinones and their experimental redox values. mdpi.com Theoretical screening studies can provide valuable guidance for designing new molecular materials by predicting how different substituents will influence the redox potential. nih.gov

In addition to redox properties, computational methods can predict spectroscopic characteristics. Theoretical calculations can simulate infrared (IR) and electronic absorption spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. researchgate.netsemanticscholar.org The analysis of frontier molecular orbitals (HOMO and LUMO) is essential for interpreting UV-Vis spectra, as the transitions between these orbitals often correspond to the main absorption bands. researchgate.net

nih.govmdpi.commdpi.commdpi.comnih.gov| Factor | Description | Impact on Redox Potential | Citation |

|---|---|---|---|

| Substituent Groups | Electron-donating or electron-withdrawing groups attached to the quinone ring. | -OH groups decrease potential; -CN, -NO2 groups increase potential. | |

| Computational Method | Choice of DFT functional (e.g., B3LYP) and basis set. | Affects the accuracy of the calculated energy values. | |

| Solvation Model | Implicit (e.g., PCM) or explicit solvent models. | Accounts for the effect of the solvent environment on molecular properties. | |

| Intramolecular Interactions | Factors like hydrogen bonding and steric hindrance. | Can alter the stability of oxidized and reduced species, thus shifting the potential. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical transformations of bisphenols and their quinone metabolites is crucial for assessing their environmental fate and biological activity. Computational modeling can elucidate complex reaction mechanisms by identifying intermediates, transition states, and products. acs.orgnih.govresearchgate.net For the degradation of Bisphenol A (BPA), which leads to the formation of quinone-type products, DFT has been used to predict the initial reaction sites for attack by radicals like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻). nih.gov

By calculating the potential energy surface of a reaction, researchers can map out the most favorable degradation pathways. researchgate.net This involves locating the transition states—the highest energy points along the reaction coordinate—and calculating the activation energy barriers. mdpi.com A lower energy barrier indicates a kinetically more favorable reaction. For instance, in the peroxidase-mediated oxidation of BPA, ab initio molecular modeling helped to propose detailed reaction pathways, suggesting that the process involves the coupling of two BPA radicals. nih.govresearchgate.net Similarly, the formation of quinone methides, which are reactive intermediates in phenol-formaldehyde chemistry, has been studied computationally to determine the rate-determining steps and energy barriers of competing mechanisms. mdpi.com Such analyses are critical for understanding how parent compounds like bisphenols are transformed into reactive metabolites like this compound.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the intrinsic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in complex environments like solutions or biological systems.

Solvent Effects on Reactivity and Conformation

The solvent environment can significantly influence the conformation, dynamics, and reactivity of a molecule. MD simulations can model these effects by explicitly representing solvent molecules and their interactions with the solute. Studies on polymers in various solvents have shown that conformational preferences can change dramatically depending on the solvent's polarity and hydrogen-bonding capability. researchgate.net For example, the preference for gauche versus trans conformations in polymer chains was found to vary significantly between water and non-polar solvents like n-heptane. researchgate.net

For bisphenol compounds and their quinone derivatives, the solvent plays a critical role. Water molecules can form hydrogen bonds with the hydroxyl or carbonyl groups, stabilizing certain conformations and influencing reactivity. MD simulations of BPA in a lipid membrane environment have shown that water molecules can form bridges between the BPA and lipid headgroups, affecting how the molecule interacts with and permeates the membrane. researchgate.net Understanding these solvent effects is essential for accurately predicting the behavior of this compound in aqueous environmental or biological systems.

Intermolecular Interactions and Binding Energies

MD simulations are extensively used to study the interactions between a small molecule (ligand) and a larger receptor, such as a protein or DNA. This is particularly relevant for understanding the biological activity of bisphenol derivatives. MD simulations have been performed to explore the detailed interaction mechanism between BPA and various nuclear receptors. nih.govnih.gov These simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. nih.gov

From these simulations, binding free energies can be calculated to quantify the affinity of a ligand for a receptor. For BPA, the calculated binding free energies for nuclear receptors like hERα and hERRγ were found to be favorable, with the binding process driven primarily by van der Waals and hydrogen bond interactions. nih.gov Similar studies on the interaction of BPA and Bisphenol B (BPB) with the PPARγ receptor used MD simulations to identify key amino acid residues, such as I341, that have a large energetic contribution to the binding. nih.gov These computational approaches provide a molecular-level understanding of how bisphenol quinones might interact with biological targets, offering insights into their potential mechanisms of action.

Structure-Reactivity and Structure-Property Relationships (QSPR) of this compound

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in understanding how the molecular structure of a compound influences its physical properties and reactivity. For this compound, these relationships are primarily governed by the electronic and steric nature of substituents on the phenolic rings.

Influence of Substituents on Electronic Properties and Reactivity

The electronic landscape of the this compound molecule is highly sensitive to the nature of the substituents attached to its two phenolic rings. These substituents can significantly alter the electron density distribution, which in turn affects the molecule's reactivity, particularly its behavior as an electrophile. The reactivity of o-quinones is often enhanced by the presence of electron-withdrawing groups.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups increase the electron density on the aromatic rings. This leads to a destabilization (increase in energy) of the HOMO, making the molecule more susceptible to oxidation. Conversely, the LUMO energy is less affected, resulting in a smaller HOMO-LUMO gap. A smaller energy gap generally correlates with higher reactivity in many chemical reactions.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups pull electron density away from the aromatic rings. This stabilizes (lowers the energy of) both the HOMO and, more significantly, the LUMO. A lower LUMO energy makes the quinone ring more electrophilic and thus more reactive towards nucleophiles. The increased reactivity of o-quinones with electron-withdrawing substituents towards thiols has been noted in QSAR studies.

The following table illustrates the predicted effects of various substituents on the key electronic properties of a model o-quinone system, based on general principles from computational studies on analogous compounds.

| Substituent (at para-position of phenol (B47542) ring) | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap | Predicted Effect on Electrophilicity |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline | Baseline |

| -CH₃ | Electron-Donating | Increase | Slight Increase | Decrease | Decrease |

| -OH | Electron-Donating | Significant Increase | Increase | Decrease | Decrease |

| -Cl | Electron-Withdrawing | Decrease | Significant Decrease | Decrease | Increase |

| -NO₂ | Strong Electron-Withdrawing | Significant Decrease | Very Significant Decrease | Decrease | Significant Increase |

This table is illustrative and based on established principles of substituent effects on aromatic systems.

Detailed research findings from DFT (Density Functional Theory) calculations on substituted catechols, the precursors to o-quinones, support these trends. For instance, studies have shown a good correlation between the oxidation potential of catechols and the energy of their HOMO. The presence of electron-donating substituents lowers the oxidation potential, facilitating the formation of the corresponding o-quinone.

Steric Effects and Conformational Analysis

The three-dimensional structure of this compound, particularly the relative orientation of the two phenolic rings, is significantly influenced by steric effects. The substituents on the phenolic rings can hinder free rotation around the single bonds connecting them to the quinone core, leading to preferred conformations.

Conformational analysis of bisphenol-like structures often reveals the existence of several low-energy conformers. The dihedral angles between the planes of the phenolic rings and the central quinone ring are key parameters in defining these conformations. Bulky substituents, especially at the ortho-positions of the phenolic rings, will introduce significant steric hindrance.

This steric crowding can have several consequences:

Restricted Rotation: The energy barrier for rotation around the C-C bonds linking the phenol rings to the quinone will be higher, locking the molecule into specific conformations.

Non-planar Geometries: To alleviate steric strain, the phenolic rings may be forced to twist out of planarity with the quinone ring. This can affect the extent of π-conjugation between the rings, thereby influencing the electronic properties.

Impact on Reactivity: The accessibility of the reactive sites on the quinone ring (the carbonyl carbons and the double bonds) to nucleophiles can be sterically hindered by bulky substituents on the adjacent phenolic rings.

Computational modeling, such as molecular mechanics and DFT calculations, can be employed to explore the potential energy surface of this compound and its derivatives. These methods can predict stable conformers, rotational energy barriers, and key geometrical parameters.

The following table provides a hypothetical conformational analysis for a substituted this compound, illustrating the impact of substituent size on molecular geometry.

| Substituent (at ortho-position of phenol ring) | Van der Waals Radius (Å) | Predicted Dihedral Angle (Phenol-Quinone) | Predicted Rotational Energy Barrier (kcal/mol) |

| -H | 1.20 | ~35-45° | Low |

| -CH₃ | 2.00 | ~50-60° | Moderate |

| -C(CH₃)₃ (tert-butyl) | 3.00 | >70° | High |

This table is a theoretical representation based on steric principles in similar molecular systems.

Advanced Analytical Methodologies for Research on 4,5 Bisphenol O Quinone

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 4,5-Bisphenol-o-quinone.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. ¹H NMR spectroscopy has been utilized to monitor the reaction of the parent compound, Bisphenol A 3,4-quinone (BPAQ), with DNA and deoxyguanosine (dG). researchgate.net These studies have been instrumental in characterizing the formation of adducts, such as the BPA 3,4-quinone-guanine-N7 adduct (BPAQ-N7-Gua). researchgate.net The detailed analysis of NMR spectra allows for the precise determination of the chemical structure of these adducts, providing insights into the mechanisms of interaction between the quinone and biological macromolecules. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Metabolite and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are central to the identification and characterization of this compound and its derivatives. These techniques provide highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. thermofisher.com

Metabolite Identification: The metabolic conversion of BPA to its o-quinone form has been investigated using mass spectrometry. researchgate.net Techniques like electrospray ionization (ESI) Orbitrap mass spectrometry have been employed to study the fragmentation pathways of various bisphenols, which is valuable for identifying their metabolites in complex biological and environmental samples. thermofisher.comdphen1.com

Adduct Identification: A primary application of HRMS and MS/MS in this field is the identification of adducts formed between this compound and biological nucleophiles. Research has demonstrated that this reactive quinone can form adducts with DNA and its constituent nucleosides, as well as with glutathione (B108866) (GSH). nih.govresearchgate.net

DNA Adducts: The oxidation of BPA leads to the electrophilic BPA-o-3,4-quinone (BPA-Q), which can react with DNA. nih.gov Tandem mass spectrometry has been crucial in determining the structures of modified DNA bases resulting from these reactions. nih.govresearchgate.net For instance, studies have identified adducts with 2'-deoxyguanosine 5'-phosphate (dGMP) and 2'-deoxyadenosine 5'-phosphate (dAMP). nih.govresearchgate.net The characterization of these adducts, such as 3-hydroxy-bisphenol A-N7-guanine (3-OH-BPA-N7Gua), has been achieved using electrospray ionization Orbitrap HRMS and MS/MS. nih.gov

Glutathione Adducts: this compound reacts readily with glutathione (GSH), a key cellular antioxidant. The resulting BPA-Q-GSH conjugate has been characterized using tandem mass spectrometry (MS/MS). nih.govresearchgate.net

The fragmentation pathways of these adducts are systematically studied to confirm their structures. dphen1.comnih.gov This information is critical for understanding the potential genotoxicity of BPA, as the formation of DNA adducts is a key step in chemical carcinogenesis. nih.govtandfonline.com

Table 1: Key Adducts of this compound Identified by Mass Spectrometry

| Adduct | Interacting Molecule | Analytical Technique | Key Finding |

|---|---|---|---|

| BPAQ-N7-Gua | Deoxyguanosine (dG) | ¹H NMR, HRMS | Formation of a covalent bond at the N7 position of guanine. researchgate.net |

| 3-OH-BPA-N7Gua | Deoxyguanosine (dG), Calf Thymus DNA, MCF-7 cell DNA | ESI-Orbitrap HRMS, MS/MS | Identification of the specific adduct formed in cellular DNA. nih.gov |

| BPA-Q-dGMP | 2'-deoxyguanosine 5'-phosphate (dGMP) | Tandem MS | Reaction occurs readily in vitro. nih.govresearchgate.net |

| BPA-Q-dAMP | 2'-deoxyadenosine 5'-phosphate (dAMP) | Tandem MS | Reaction occurs readily in vitro. nih.govresearchgate.net |

| BPA-Q-GSH | Glutathione (GSH) | Tandem MS | Characterization of the detoxification product. nih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state. A single crystal X-ray structure determination has been performed on the 3,4-quinone of Bisphenol A. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's geometry. Such structural data is invaluable for understanding the reactivity and intermolecular interactions of this compound. nih.gov While the crystal structure of BPA in complex with receptors like estrogen-related receptor γ has been determined, providing insights into binding mechanisms, similar detailed structural information for the quinone metabolite itself is also crucial. nih.govnih.gov

UV-Visible and Fluorescence Spectroscopy for Kinetic and Electronic Studies

UV-Visible and fluorescence spectroscopy are employed to study the electronic properties and reaction kinetics of this compound.

UV-Visible Spectroscopy: The formation of Bisphenol o-quinone can be monitored by its characteristic maximum UV absorption at 386 nM. researchgate.net This property allows for the tracking of its formation from BPA and its subsequent reactions. Kinetic studies on the degradation of BPA, which can lead to the formation of the quinone, often utilize UV-Visible spectroscopy to monitor the concentration changes over time. mdpi.comnih.gov

Fluorescence Spectroscopy: While quinones themselves are often non-fluorescent or weakly fluorescent, fluorescence techniques can be indirectly applied. For instance, the quenching of the fluorescence of certain probes can be used to detect the presence of BPA and its derivatives. nih.gov The fluorescence properties of the parent compound, BPA, and its analogs have been studied, and these methods can be adapted to investigate the kinetics of reactions involving this compound. mdpi.com

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection of species with unpaired electrons, such as free radicals. The metabolism of BPA to its o-quinone can proceed through a bisphenol semiquinone intermediate, which is a radical species. nih.gov EPR spectroscopy would be the primary technique for the direct detection and characterization of such radical intermediates, providing crucial information about the electronic structure and environment of the unpaired electron. This is vital for understanding the oxidative mechanisms involved in the formation of this compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, such as biological samples or reaction products, prior to its analysis by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly used techniques. mdpi.comresearchgate.net These methods are typically coupled with mass spectrometry (LC-MS) or other detectors for the sensitive and selective determination of bisphenols and their metabolites. nih.govnih.gov

Reversed-Phase Chromatography: A common approach involves using a C18 stationary phase with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol. dphen1.comunito.it

Sample Preparation: Prior to chromatographic analysis, sample preparation steps such as solid-phase extraction (SPE) are often necessary to concentrate the analytes and remove interfering substances from the matrix. mdpi.commdpi.com

The development of efficient chromatographic methods is critical for the accurate quantification of this compound and for isolating it and its adducts for further structural elucidation. researchgate.netnih.gov

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Bisphenol A | BPA |

| Bisphenol A 3,4-quinone | BPAQ, BPA-Q |

| Deoxyguanosine | dG |

| 2'-deoxyguanosine 5'-phosphate | dGMP |

| 2'-deoxyadenosine 5'-phosphate | dAMP |

| Glutathione | GSH |

| BPA 3,4-quinone-guanine-N7 adduct | BPAQ-N7-Gua |

| 3-hydroxy-bisphenol A-N7-guanine | 3-OH-BPA-N7Gua |

| Bisphenol B | BPB |

| Bisphenol S | BPS |

| Bisphenol F | BPF |

| Bisphenol P | BPP |

| Bisphenol Z | BPZ |

| Bisphenol AF | BPAF |

| Bisphenol AP | BPAP |

| Quinone | - |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV, Electrochemical, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, often as a metabolic or degradation product of Bisphenol A (BPA). researchgate.net The separation capability of HPLC is essential for isolating the quinone from its parent compound and other related metabolites in a given sample. The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV Detection: HPLC coupled with Ultraviolet (UV) detection is a common configuration used in the analysis of aromatic compounds. While specific studies detailing the UV detection of this compound are not prevalent, this method is frequently applied to analyze related carbonyl compounds in environmental samples. ufba.br

Electrochemical Detection: Given the redox-active nature of the quinone functional group, electrochemical detection offers a highly sensitive and selective alternative for analysis. This method is particularly advantageous for detecting compounds capable of undergoing oxidation or reduction, a key feature of the catechol-o-quinone system. researchgate.net

Fluorescence Detection: Fluorescence detection can be employed for compounds that fluoresce or can be derivatized to be fluorescent. While the native fluorescence of this compound is not extensively documented, this detection method provides high sensitivity for its phenolic precursors.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of chemical compounds. ufba.br However, due to the low volatility of this compound, direct analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. This technique has been successfully applied to identify this compound as a biotransformation product of BPA. ufba.br The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the compound in complex mixtures. ufba.brinrs.ca

Hyphenated Techniques (e.g., LC-NMR, LC-MS-NMR) for Complex Mixture Analysis

The structural elucidation of compounds in complex mixtures, such as environmental or metabolic samples, is greatly enhanced by hyphenated techniques that couple the separation power of liquid chromatography with the specificity of spectroscopic detectors.

LC-MS: The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), including its high-resolution (HRMS) and tandem (MS/MS) variants, is a predominant technique in the study of this compound. researchgate.net Ultra-performance Liquid Chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) has been used to identify the chemical structures of BPA derivatives, including this compound, formed during bioremediation processes. ufba.br This approach provides both retention time data from the chromatography and mass-to-charge ratio and fragmentation patterns from the mass spectrometry, enabling confident identification. researchgate.net

Interactive Table: Applications of Hyphenated Techniques in this compound Research

| Technique | Application | Findings | Source |

| UHPLC-HRMS | Analysis of biotransformation extracts | Annotated the chemical structure of this compound as a derivative of BPA. ufba.br | ufba.br |

| HPLC-MS/MS | Analysis of sediment and sludge for BPA analogues | Method developed for sensitive detection of BPA-related compounds. unipr.it | unipr.it |

| GC-MS | Identification of BPA degradation byproducts | Confirmed the presence of this compound in degradation pathways. ufba.brinrs.ca | ufba.brinrs.ca |

| LC-MS | General analysis of organic pollutants | Used to identify intermediates like this compound during chemical oxidation treatments. |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in studying the redox properties of this compound, which are central to its chemical reactivity and potential biological activity.

Cyclic Voltammetry and Chronocoulometry for Redox Behavior

The redox behavior of this compound is directly linked to its chemical structure. It is part of a catechol-o-quinone couple that is capable of redox cycling. researchgate.net

Cyclic Voltammetry (CV): This technique is ideal for investigating the electron transfer characteristics of the quinone. CV can be used to determine the reduction potential of this compound to its corresponding catechol and the subsequent oxidation potential of the catechol back to the quinone. These studies provide fundamental insights into the thermodynamic and kinetic properties of its redox reactions. ufba.br

Chronocoulometry: While specific chronocoulometry data for this compound is not detailed in the provided context, this technique is a logical extension of CV. It measures the total charge passed during an electrochemical reaction over time, which can be used to determine the diffusion coefficient of the species or the quantity of electroactive material adsorbed on an electrode surface.

Scanning Electrochemical Microscopy (SECM) for Surface Reactions

Scanning Electrochemical Microscopy (SECM) is a high-resolution technique used to map the electrochemical reactivity of surfaces. While direct application of SECM to study the surface reactions of this compound is not explicitly documented in the search results, its utility can be inferred. SECM could be employed to investigate the localized interactions of the quinone with specific surfaces, such as electrodes, catalysts, or biological membranes. This would allow researchers to visualize reaction hotspots and understand the spatial dynamics of its surface chemistry at the microscale.

Applications and Functional Materials Development Based on 4,5 Bisphenol O Quinone

Organic Synthesis Intermediate and Reagent

The unique electronic and structural features of 4,5-Bisphenol-o-quinone render it a potent intermediate and reagent in synthetic organic chemistry. Its ability to participate in a variety of chemical transformations allows for the construction of complex molecules, including heterocyclic systems and products of oxidative reactions.

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, and o-quinones are powerful precursors for this purpose. As a highly reactive 8π-electron system, this compound can engage in several types of cycloaddition reactions to form diverse heterocyclic frameworks. nih.gov

Diels-Alder Reactions: The o-quinone moiety contains both a diene component (the cyclohexadiene ring) and a dienophile component (the dione (B5365651) system), making it a versatile participant in Diels-Alder reactions. nih.gov The reaction pathway can be selective, depending on the nature of the reacting partner. For instance, reaction with polarized alkenes like enamines can lead to the formation of dioxin derivatives, restoring aromaticity. nih.gov In contrast, less polarized alkenes may react with the cyclohexadiene portion of the molecule. nih.gov

[3+2] Cycloadditions: The presence of multiple 2π components in the o-quinone structure allows for various [3+2] cycloaddition formats, enabling the synthesis of five-membered heterocyclic rings. nih.gov

Building Block for Fused Heterocycles: Quinones are widely utilized as foundational subunits for creating more complex heterocyclic systems. They serve as key intermediates in the synthesis of compounds such as benzo[e] mdpi.comresearchgate.netacs.orgtriazines and 1,2,4-triazolospiro acs.orgebi.ac.ukdeca-2,6,9-trien-8-ones through regioselective, one-pot processes. researchgate.net The inherent reactivity of the quinone structure facilitates cascade reactions that efficiently build molecular complexity. nih.gov

| Reaction Type | Role of o-Quinone | Resulting Heterocycle (Example) |

| Diels-Alder | Acts as diene or dienophile | Dioxins, Bicyclooctanes nih.gov |

| [3+2] Cycloaddition | Dipolarophile | Five-membered rings nih.gov |

| Condensation | Electrophilic substrate | Benzo[e] mdpi.comresearchgate.netacs.orgtriazines researchgate.net |

The transformation of phenols and catechols into o-quinones is an oxidative process, and conversely, o-quinones can act as oxidizing agents in various reactions. nih.govacs.org The reduction of the o-quinone back to its catechol form involves the transfer of electrons to the quinone, thereby oxidizing the other substrate. This redox capability is fundamental to its application in oxidative transformations.

The formation of this compound itself is a result of the oxidation of its precursor, Bisphenol A (BPA). researchgate.net This transformation can be mediated by enzymes like peroxidases or chemical reagents such as o-Iodoxybenzoic acid (IBX). nih.govdphen1.comresearchgate.net Studies on the peroxidase-mediated oxidation of BPA demonstrate the generation of phenoxy radicals that can subsequently form oligomers and other products, highlighting the role of the quinone as a key intermediate in complex oxidative coupling reactions. dphen1.comresearchgate.netnih.gov The ability to control the stoichiometry of oxidizing agents like IBX allows for the selective synthesis of quinone products, showcasing a practical method for harnessing these oxidative pathways. researchgate.net

Dye Chemistry and Pigments

The application of this compound in the realm of dye and pigment chemistry is an area of scientific interest, primarily due to its inherent structural characteristics as a quinone. Quinones are a well-established class of chromophoric compounds, meaning they are responsible for the color of many natural and synthetic dyes. nih.govmdpi.com The investigation into this compound's potential in this field is built upon the foundational principles of color chemistry and the known reactivity of ortho-quinones.

Structural Basis for Coloration

The color of organic molecules, including dyes and pigments, arises from their ability to absorb light in the visible region of the electromagnetic spectrum. shimadzu.com This absorption is facilitated by the presence of a chromophore, which is a part of the molecule where the energy difference between two different molecular orbitals falls within the range of the visible spectrum. mdpi.com In the case of this compound, the ortho-quinone ring system is the primary chromophore.

The key structural features of this compound that contribute to its potential for coloration include:

The Conjugated System: The ortho-quinone structure contains a system of alternating single and double bonds (a conjugated system), which includes the two carbonyl groups and the double bonds within the six-membered ring. This conjugation is fundamental to its ability to absorb light. A larger conjugated system generally leads to the absorption of light at longer wavelengths, which corresponds to a shift in color from yellow to red, blue, and eventually black. shimadzu.com

The Carbonyl Groups: The two carbonyl (C=O) groups within the quinone ring are integral parts of the chromophore. These groups, in conjunction with the conjugated double bonds, are where the electronic transitions (typically π → π* and n → π* transitions) occur upon the absorption of light.

Auxochromes: The structure of this compound also contains a hydroxyl (-OH) group on the appended bisphenol moiety. While not part of the primary chromophore, this group can act as an auxochrome. Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength and intensity of the light absorbed. nih.gov The hydroxyl group is a typical auxochrome that can intensify the color of the compound.

The color of quinone compounds can range from yellow to red, brown, and purple, depending on the specific structure and the presence of various substituent groups. nih.gov For instance, the oxidation of catechol to ortho-quinone results in a product with a characteristic absorption band around 390 nm. researchgate.net During the advance oxidation process of Bisphenol A, the precursor to this compound, a change in the solution's color from colorless to a distinct yellow has been observed, which is attributed to the formation of oxidation products, including quinones. mdpi.com

| Structural Feature | Role in Coloration | Example in this compound |

|---|---|---|

| Chromophore | The part of the molecule that absorbs light. | The ortho-quinone ring. |

| Conjugated System | A system of alternating double and single bonds that allows for the delocalization of electrons and absorption of light at longer wavelengths. | The double bonds and carbonyl groups within the quinone ring. |

| Carbonyl Groups (C=O) | Key components of the quinone chromophore involved in electronic transitions. | The two carbonyl groups at positions 4 and 5 of the quinone ring. |

| Auxochrome | A functional group that modifies the light-absorbing properties of the chromophore. | The hydroxyl (-OH) group on the bisphenol substituent. |

Synthesis of Quinone-Derived Dyes